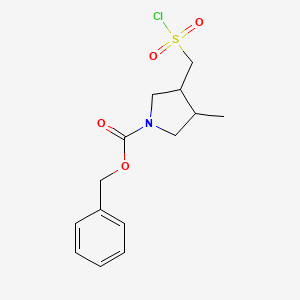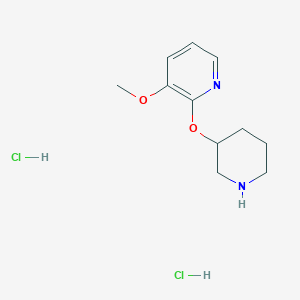
3-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-2-(piperidin-3-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The molecular structure of this compound is not explicitly mentioned in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For this compound, these details are not explicitly mentioned in the search results .Scientific Research Applications
Chemical Synthesis and Structural Modifications
Research has demonstrated innovative approaches to the synthesis and structural modification of piperidine derivatives, including methods to introduce specific functional groups or change the molecular structure for further chemical or biological applications. For example, boron(III) bromide-induced ring contraction of 3-oxygenated piperidines has been used to convert methoxypiperidines into 2-(bromomethyl)pyrrolidines, indicating a novel method for transforming piperidines into pyrrolidines through an intermediate bicyclic aziridinium ion (Tehrani et al., 2000). Similarly, a simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound significant in medicinal chemistry, has been developed to facilitate the production of large quantities via an exhaustive catalytic hydrogenation process (Smaliy et al., 2011).
Biological Activities and Applications
Several studies have explored the biological activities of piperidine derivatives, leading to insights into their potential as pharmacological agents. For instance, synthetic efforts have led to the discovery of novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with significant antiarrhythmic and antihypertensive effects, suggesting their utility in addressing cardiovascular conditions (Malawska et al., 2002). Additionally, the development of pyridine derivatives as insecticides shows the potential of these compounds in agricultural applications, with some derivatives displaying aphidicidal activities superior to commercial insecticides (Bakhite et al., 2014).
Antimicrobial and Antitumor Properties
The synthesis and evaluation of new pyridine derivatives have demonstrated variable and modest antimicrobial activities against several bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Patel et al., 2011). Furthermore, some polymethoxylated fused pyridine ring systems have been synthesized and screened for their in-vitro antitumor activity, revealing compounds with a broad spectrum of antitumor activities and suggesting their possible use as antitumor agents (Rostom et al., 2009).
Mechanism of Action
Safety and Hazards
A Safety Data Sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for a similar compound, 5-Methoxy-2-(piperidin-3-yloxy)pyridine dihydrochloride, suggests that if inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, it should be rinsed off immediately with water .
Future Directions
Properties
IUPAC Name |
3-methoxy-2-piperidin-3-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-5-3-7-13-11(10)15-9-4-2-6-12-8-9;;/h3,5,7,9,12H,2,4,6,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDHKKFCQKMUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)OC2CCCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2440381.png)
![2-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2440383.png)
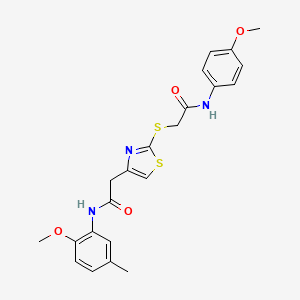
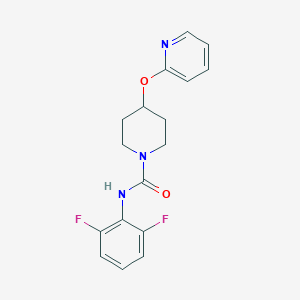
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2440390.png)
![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2440391.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2440392.png)

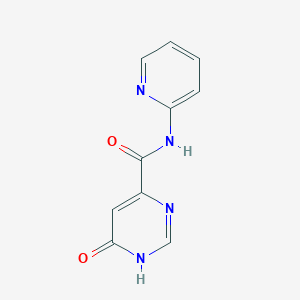
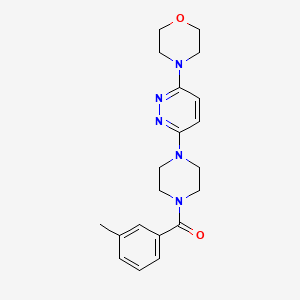
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2440398.png)

![2-Azaspiro[4.4]nonane hemioxalate](/img/structure/B2440401.png)
